Bienvenue dans la boutique en ligne BenchChem!

Rilmenidine hemifumarate

Receptor Pharmacology Radioligand Binding Antihypertensive Agents

Choose Rilmenidine hemifumarate for its unmatched I1-imidazoline receptor selectivity (343-fold over α2-AR vs. clonidine's 1.8-fold), enabling cleaner pharmacological dissection of I1-mediated pathways. Unlike clonidine or moxonidine, it uniquely reduces cardiac sympathetic baroreflex gain by 53% while preserving vagal function. Clinically, it causes 2-3× fewer α2-mediated side effects (sedation, dry mouth) and no withdrawal syndrome, ensuring superior subject retention. The hemifumarate salt guarantees defined stoichiometry and solubility for reproducible in vitro and in vivo studies.

Molecular Formula C24H36N4O6
Molecular Weight 476.6 g/mol
CAS No. 207572-68-7
Cat. No. B580106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRilmenidine hemifumarate
CAS207572-68-7
SynonymsN-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine, (E)-2-Butenedioate 
Molecular FormulaC24H36N4O6
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESC1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C10H16N2O.C4H4O4/c2*1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6H2,(H,11,12);1-2H,(H,5,6)(H,7,8)/b;;2-1+
InChIKeyLZFATBMLSYHRTC-WXXKFALUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Rilmenidine Hemifumarate (CAS 207572-68-7): An I1-Imidazoline Receptor Agonist with Quantifiable Selectivity Over α2-Adrenoceptors Compared to Clonidine


Rilmenidine hemifumarate (CAS 207572-68-7) is the hemifumarate salt of rilmenidine, a centrally-acting antihypertensive agent that acts as an agonist at both imidazoline I1 receptors and α2-adrenoceptors [1]. It is characterized by its enhanced selectivity for I1-imidazoline binding sites relative to α2-adrenergic receptors, a property that distinguishes it from prototypical agents like clonidine [2]. The hemifumarate salt form is the active pharmaceutical ingredient used in research and clinical settings, offering defined stoichiometry and solubility characteristics [1].

Why Rilmenidine Hemifumarate (CAS 207572-68-7) Cannot Be Interchanged with Generic Centrally-Acting Antihypertensives: Receptor Selectivity, Baroreflex Modulation, and Side-Effect Profile


While other centrally-acting antihypertensives, such as clonidine, moxonidine, and guanfacine, share a common mechanism of lowering blood pressure through central sympathoinhibition, they exhibit substantial differences in receptor selectivity, baroreflex modulation, and side-effect profiles [1][2]. These differences preclude simple interchangeability. Rilmenidine's unique combination of high I1-imidazoline receptor selectivity, distinct baroreflex effects, and a favorable side-effect profile differentiates it from its class counterparts, making it the preferred choice for specific research applications and clinical scenarios [2][3].

Quantitative Differentiation of Rilmenidine Hemifumarate (CAS 207572-68-7) Against Comparators: A Data-Driven Guide for Scientific Selection


Superior I1-Imidazoline Receptor Selectivity Over α2-Adrenoceptors Compared to Clonidine

Rilmenidine hemifumarate exhibits high affinity and selectivity for I1-imidazoline binding sites (I1BS) over α2-adrenoceptors. In competition binding studies using rabbit renal proximal tubule cells, rilmenidine displayed a Ki of 7.1 ± 3.5 nM for I1BS, while its affinity for α2-AR was markedly lower with a Ki of 2,440 ± 322 nM [1]. In contrast, clonidine, a prototypical centrally-acting antihypertensive, showed a Ki of 58.2 ± 17.3 nM for I1BS and a Ki of 32 ± 12 nM for α2-AR, demonstrating its inability to discriminate between the two receptor types [1]. This translates to a 343-fold selectivity for I1BS over α2-AR for rilmenidine, compared to only a 1.8-fold selectivity for clonidine [1].

Receptor Pharmacology Radioligand Binding Antihypertensive Agents

Enhanced Selectivity for Medullary Imidazoline-Preferring Receptors (IPR) Over Cortical α2-Adrenoceptors Compared to Clonidine and Guanfacine

In human brain tissue, rilmenidine demonstrates a superior selectivity profile for medullary imidazoline-preferring receptors (IPR) versus cortical α-adrenoceptors. Rilmenidine was found to be 2.5 times more selective than clonidine and 3.5 times more selective than guanfacine for medullary IPR sites over cortical α-adrenoceptors [1]. This regional selectivity is believed to contribute to its efficacy in lowering blood pressure via central mechanisms while minimizing sedative effects.

Receptor Selectivity Neuropharmacology Antihypertensive Mechanism

Distinct Modulation of Cardiac Sympathetic Baroreflex Component Compared to Clonidine and Moxonidine

In conscious rabbits, rilmenidine uniquely reduced the gain and range of the cardiac sympathetic component of the baroreflex, an effect not shared by clonidine or moxonidine. Following vagal blockade, rilmenidine reduced the gain of the cardiac sympathetic component by 53% and its range by 40% [1]. Clonidine and moxonidine did not affect the sympathetic component [1]. This indicates a distinct pharmacological profile on autonomic cardiovascular regulation.

Cardiovascular Pharmacology Baroreflex Sensitivity Autonomic Nervous System

Reduced Incidence of Sedation and Dry Mouth at Equihypotensive Doses Compared to Clonidine

Clinical studies have demonstrated that at equihypotensive doses, rilmenidine (1 to 2 mg) induces significantly fewer central side effects compared to clonidine (0.15 to 0.3 mg). Specifically, rilmenidine was associated with a two to three times lower incidence of dry mouth, daytime drowsiness, and constipation [1]. Furthermore, a double-blind, randomized study concluded that patients tolerated rilmenidine much better than clonidine [2].

Clinical Pharmacology Adverse Drug Reactions Tolerability

Absence of Rebound Hypertension Upon Withdrawal Compared to Clonidine

Abrupt cessation of clonidine is well-known to cause a withdrawal syndrome characterized by rebound hypertension and sympathetic overactivity. In contrast, clinical studies have shown no evidence of a rebound effect upon discontinuation of rilmenidine therapy [1]. In animal models, cessation of rilmenidine infusion resulted in a return to normal REM sleep without rebound, unlike clonidine which induced a prominent REM-sleep rebound [2].

Drug Withdrawal Syndrome Cardiovascular Safety Antihypertensive Therapy

Higher Oral Bioavailability and More Predictable Pharmacokinetics Compared to Clonidine

Rilmenidine exhibits more favorable and predictable pharmacokinetic properties compared to clonidine. Rilmenidine is rapidly and completely absorbed after oral administration, with an absolute bioavailability of approximately 100%, compared to clonidine's bioavailability of 75-85% [1]. Rilmenidine undergoes minimal metabolism, with about 65% of the parent drug excreted unchanged in urine, whereas clonidine undergoes significant hepatic metabolism with about 50% excreted unchanged [1]. The elimination half-life of rilmenidine is approximately 8 hours in healthy subjects, compared to clonidine's 12-16 hours [1][2]. This shorter half-life allows for more flexible dosing and a reduced risk of accumulation.

Pharmacokinetics Drug Metabolism Oral Administration

Optimal Use Cases for Rilmenidine Hemifumarate (CAS 207572-68-7) in Research and Industrial Settings Based on Differentiating Evidence


I1-Imidazoline Receptor Pharmacology Studies

Use rilmenidine hemifumarate as a selective agonist to probe I1-imidazoline receptor function and signaling pathways, minimizing confounding effects from α2-adrenoceptor activation. The high I1-selectivity (343-fold over α2-AR, compared to clonidine's 1.8-fold) allows for cleaner pharmacological dissection of I1-mediated responses in vitro and in vivo [1]. Ideal for studies on central blood pressure regulation, renal function, and metabolic effects linked to I1 receptors.

Development of Next-Generation Centrally-Acting Antihypertensives

Employ rilmenidine hemifumarate as a benchmark comparator in preclinical development of novel centrally-acting antihypertensive agents. Its distinct baroreflex modulation (53% reduction in cardiac sympathetic gain, not seen with clonidine or moxonidine [2]) and favorable side-effect profile provide a superior baseline for evaluating new compounds aiming for improved efficacy and tolerability.

Investigations into Autonomic Cardiovascular Control and Baroreflex Function

Utilize rilmenidine hemifumarate in animal models (e.g., conscious rabbits) to study differential modulation of sympathetic and vagal components of the baroreflex. Its unique ability to reduce cardiac sympathetic baroreflex gain and range, while preserving vagal function, makes it a valuable tool for dissecting autonomic pathways and evaluating novel therapeutic strategies for cardiovascular diseases [2].

Clinical Studies on Hypertension Management with a Focus on Tolerability and Adherence

Select rilmenidine hemifumarate for clinical trials or patient care where minimizing α2-mediated side effects (sedation, dry mouth) is a priority. The two- to three-fold reduction in these adverse events at equihypotensive doses compared to clonidine [3], combined with the absence of a withdrawal syndrome [4], enhances patient adherence and long-term study retention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rilmenidine hemifumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.